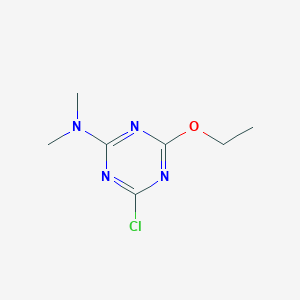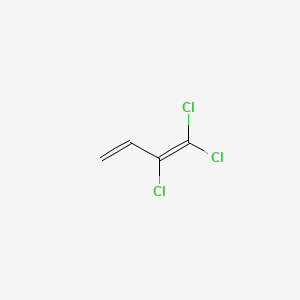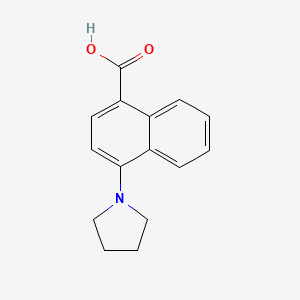
3-(N,N-diallylamino)-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Bis(prop-2-en-1-yl)amino]propan-1-ol is an organic compound with a unique structure that includes both amino and hydroxyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(prop-2-en-1-yl)amino]propan-1-ol typically involves the reaction of prop-2-en-1-amine with an appropriate epoxide or halohydrin. One common method is the reaction of prop-2-en-1-amine with epichlorohydrin under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium hydroxide is used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Bis(prop-2-en-1-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then undergo further substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield an aldehyde or ketone, while reduction of the amino group can yield secondary or tertiary amines.
Applications De Recherche Scientifique
3-[Bis(prop-2-en-1-yl)amino]propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a building block for biologically active compounds.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[Bis(prop-2-en-1-yl)amino]propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-bis-(2-Propynyloxy)propan-2-ol: Similar in structure but with propynyloxy groups instead of prop-2-en-1-yl groups.
1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]: Contains naphthalen-1-yloxy groups and is used in different applications.
Uniqueness
3-[Bis(prop-2-en-1-yl)amino]propan-1-ol is unique due to its specific combination of amino and hydroxyl groups, which provide it with distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Propriétés
Numéro CAS |
17719-78-7 |
|---|---|
Formule moléculaire |
C9H17NO |
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
3-[bis(prop-2-enyl)amino]propan-1-ol |
InChI |
InChI=1S/C9H17NO/c1-3-6-10(7-4-2)8-5-9-11/h3-4,11H,1-2,5-9H2 |
Clé InChI |
NYYFUGDLDDZGTO-UHFFFAOYSA-N |
SMILES canonique |
C=CCN(CCCO)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















